molecular formula C15H12OS2 B1668743 (2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone CAS No. 176957-55-4

(2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone

Katalognummer B1668743
CAS-Nummer: 176957-55-4
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: KPFZCKDPBMGECB-WGDLNXRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCT007093 is an inhibitor of protein phosphatase 1D (PPM1D, also known as PP2Cδ and WIP1;  IC50 = 8.4 µM), which is encoded by a putative oncogene that is amplified in multiple cancer types. It does not inhibit PPM1A. CCT007093 selectively inhibits the growth of cancer cells that overexpress PPM1D, including MCF-7, KPL-1, and MCF-3B cells, as well as certain ovarian clear cell carcinoma cells. CCT007093 has been used to elucidate the mechanism by which PPM1D drives growth in medulloblastoma cells.
CCT007093 is a potent PPM1D inhibitor or WIP1 inhibitor that selectively reduces viability of human tumour cell lines. CCT007093 enhances liver regeneration and increases the survival rate of mice after major hepatectomy. CT007093 treatment appeares to promote apoptosis in breast cancer cells and skin transformed keratinocytes that ectopically expressed Wip1, demonstrating that the effect of CCT007093 differs based on the level of Wip1 expression. PPM1D is a potential therapeutic target in ovarian clear cell carcinomas.

Wissenschaftliche Forschungsanwendungen

Cancer Research: PPM1D Inhibition

CCT007093 is recognized as a potent inhibitor of protein phosphatase, Mg²⁺/Mn²⁺ dependent 1D (PPM1D), with an IC50 value of 8.4 μM . It has been shown to selectively reduce the viability of human tumor cell lines, such as MCF-7, KPL-1, and MCF-3B, that overexpress PPM1D . The compound induces cancer cell death through the activation of p38 kinase activity, making it a valuable tool for studying the pathways involved in cancer progression and potential therapeutic interventions.

Cell Death Mechanisms: p38 Kinase Activation

CCT007093 induces cell death in a manner dependent on p38 kinase activity. This has been demonstrated in cell viability assays where exposure to CCT007093 led to a significant reduction in cell viability, specifically in MCF-7 cells compared to HeLa cells . The compound mimics the effects of PPM1D RNAi by activating p38 kinase, providing insights into the role of p38 in stress responses and apoptosis.

Chemotherapy Sensitization

Research has suggested that CCT007093 can sensitize certain cancer cells to chemotherapy. By inhibiting PPM1D, CCT007093 enhances the efficacy of chemotherapeutic agents, potentially leading to improved treatment outcomes for cancers that are resistant to conventional therapies .

Neuroprotective Studies

The inhibition of PPM1D by CCT007093 has implications in neuroprotection. PPM1D is involved in the negative regulation of p53, a protein that plays a crucial role in neuronal cell death. By inhibiting PPM1D, CCT007093 may offer a protective effect against neurodegenerative diseases or acute neural damage .

Anti-inflammatory Applications

CCT007093’s ability to activate p38 kinase suggests potential anti-inflammatory applications. Since p38 kinase is involved in the production of pro-inflammatory cytokines, CCT007093 could be used to study the modulation of inflammatory responses in various disease models .

Skin Care and UV Protection

In dermatological research, CCT007093 has been used to study the effects of Wip1 inhibition on skin keratinocytes under UV stress conditions. This application is particularly relevant for understanding the cellular mechanisms of skin aging and developing protective strategies against UV-induced damage .

Metabolic Disorder Research

Given the role of PPM1D in various signaling pathways, CCT007093 may be used to explore metabolic disorders. Its impact on kinase activity could provide insights into the regulation of metabolic processes and the development of treatments for conditions like diabetes and obesity .

Aging and Longevity Studies

CCT007093’s impact on cell viability and stress response pathways also makes it a candidate for aging and longevity studies. By modulating the activity of proteins like p38 and p53, researchers can investigate the molecular mechanisms that contribute to aging and age-related diseases .

Wirkmechanismus

Target of Action

The primary target of CCT007093 is Protein Phosphatase 1D (PPM1D) , also known as Wip1 . PPM1D is a serine/threonine protein phosphatase involved in the regulation of cell stress response pathways, including the p38 MAPK pathway .

Mode of Action

CCT007093 acts as an inhibitor of PPM1D/Wip1 . By inhibiting Wip1, CCT007093 can activate the mTORC1 pathway . This interaction results in the up-regulation of the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) in transfected HEK293T cell line .

Biochemical Pathways

The inhibition of Wip1 by CCT007093 leads to the activation of the mTORC1 pathway . The mTORC1 pathway is a central regulator of cell growth and proliferation. Activation of this pathway can enhance hepatocyte proliferation, particularly after hepatectomy .

Pharmacokinetics

For instance, in vivo studies have shown that CCT007093 (6.4 mg/kg) enhances liver regeneration and increases the survival rate of mice following major hepatectomy .

Result of Action

The inhibition of PPM1D by CCT007093 has several cellular effects. In vitro, CCT007093 significantly increases the phosphorylation levels of various proteins involved in the mTORC1 pathway . Additionally, CCT007093 shows specificity for MCF-7 cells, reducing viability by 40% after 2 days with no observable effect on the growth of HeLa cells . In vivo, CCT007093 enhances liver regeneration and increases the survival rate of mice following major hepatectomy .

Eigenschaften

IUPAC Name

(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFZCKDPBMGECB-WGDLNXRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-2,5-Bis(2-thienylmethylene)-cyclopentanone

CAS RN

176957-55-4
Record name CCT007093
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone
Reactant of Route 2
Reactant of Route 2
(2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone
Reactant of Route 3
(2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone
Reactant of Route 4
Reactant of Route 4
(2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone
Reactant of Route 5
(2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone
Reactant of Route 6
(2E,5E)-2,5-bis(thiophen-2-ylmethylene)cyclopentanone

Q & A

Q1: What is the primary mechanism of action of CCT007093?

A1: CCT007093 is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, CCT007093 interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]

Q2: What are some of the downstream effects of CCT007093 treatment in cancer cells?

A2: CCT007093 treatment has been shown to:

  • Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, CCT007093 restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]
  • Enhance sensitivity to chemotherapy: Preclinical studies have shown that CCT007093 can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []
  • Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that CCT007093 can significantly inhibit tumor growth and progression. [, ]
  • Modulate the tumor immune microenvironment: Research suggests that CCT007093 may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []

Q3: Which types of cancers have been studied in relation to CCT007093 treatment?

A3: Preclinical studies have investigated the potential of CCT007093 in a range of cancers, including:

  • Glioblastoma: CCT007093 has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]
  • Breast cancer: Research indicates CCT007093 can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]
  • Ovarian clear cell carcinoma: CCT007093 has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []
  • Medulloblastoma: Studies suggest that CCT007093, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]
  • Lung adenocarcinoma: Research suggests CCT007093 may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.